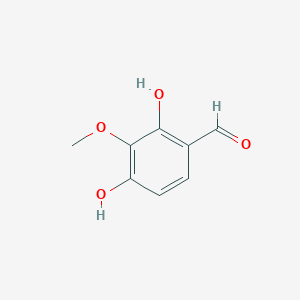

2,4-Dihydroxy-3-methoxybenzaldehyde

Description

Contextualization within Phenolic Aldehydes and Benzene (B151609) Derivatives

2,4-Dihydroxy-3-methoxybenzaldehyde belongs to the broad class of organic compounds known as benzene derivatives, which are molecules containing one or more functional groups attached to a benzene ring. irphouse.com More specifically, it is classified as a phenolic aldehyde. wikipedia.org Phenols are characterized by a hydroxyl (-OH) group directly bonded to an aromatic hydrocarbon ring, and they are generally more acidic than typical alcohols. wikipedia.org The aldehyde (-CHO) group is a reactive functional group, making phenolic aldehydes valuable in various chemical reactions. swicofil.com

The family of phenolic aldehydes includes a wide range of compounds, many of which are found in nature and are known for their sensory properties and biological activities. wikipedia.orgtaylorandfrancis.com A well-known isomer of the subject compound is vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a primary component of vanilla flavor. taylorandfrancis.comscispace.com The specific positioning of the functional groups on the benzene ring in this compound—two hydroxyl groups and one methoxy (B1213986) group—imparts distinct chemical reactivity and properties compared to its isomers and other related phenolic aldehydes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol nih.gov |

| Synonyms | 3-Methoxynorvanillin, Vanillinalkohol |

| CAS Number | 58922-29-5 nih.gov |

| Appearance | Solid |

Significance as a Research Target and Intermediate in Organic Chemistry

The scientific importance of this compound stems from its dual role as a research target for its intrinsic biological activities and as a crucial intermediate in the synthesis of more complex, often biologically active, molecules.

Research has identified this compound (also referred to as DHMB in some studies) as a molecule with potential antifungal and anti-inflammatory properties. nih.govmedchemexpress.com One study highlighted its effectiveness against the opportunistic pathogen Candida albicans and its ability to reduce inflammation in a mouse model of colitis. nih.govbohrium.com This suggests its potential as a lead compound for the development of new therapeutic agents.

In the realm of organic synthesis, this compound serves as a versatile starting material. Its functional groups provide multiple reaction sites for chemists to build upon. For instance, it has been utilized in the synthesis of:

Isotopically Labeled Probes: An efficient, multi-step synthesis has been developed to produce [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde. whiterose.ac.uk This labeled compound is a key intermediate for creating probes used in molecular imaging to study biological processes in real-time. whiterose.ac.ukresearchgate.net

Chalcones: This compound can be used as a precursor in the synthesis of chalcones, a class of compounds with a wide range of biological activities, including antioxidant properties. ufms.br

Coumarins: It is a starting material for the synthesis of coumarin (B35378) derivatives, which are of interest for their varied pharmacological properties. acs.org

12-Lipoxygenase (12-LOX) Inhibitors: It has been used in the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which are potent and selective inhibitors of 12-LOX, an enzyme implicated in various inflammatory processes. nih.gov

Natural Products: The related compound, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, has been used as a starting material in the total synthesis of natural products containing benzofuran (B130515) rings, such as ailanthoidol. rsc.org

The reactivity of its aldehyde and phenol (B47542) functionalities allows for a range of chemical transformations, including condensation reactions, reductive aminations, and electrophilic aromatic substitutions, making it a valuable tool in the synthetic chemist's arsenal. wikipedia.orgufms.brnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydroxy-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFPWODHZJNTBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1O)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

De Novo Synthesis Approaches for 2,4-Dihydroxy-3-methoxybenzaldehyde

De novo synthesis offers a versatile route to construct the this compound molecule from the ground up, allowing for isotopic labeling and structural diversity.

Multi-Step Synthesis from Acyclic Precursors

A notable de novo synthesis involves a nine-step linear sequence starting from an acyclic, non-aromatic precursor. whiterose.ac.ukresearchgate.netwhiterose.ac.uk This method has been successfully employed to create isotopically labeled versions of the target molecule, which are valuable as probes in molecular imaging. whiterose.ac.ukresearchgate.netwhiterose.ac.uk The synthesis begins with the introduction of a carbon-13 label via the reaction of labeled methyl iodide with glutaric monomethyl ester chloride. whiterose.ac.uk

Cyclization and Aromatization Sequences

Following the initial steps, the linear precursor undergoes cyclization to form a cyclohexane-1,3-dione derivative. whiterose.ac.uk This is achieved through an intramolecular Claisen reaction. whiterose.ac.uk The subsequent aromatization of this cyclic intermediate is a critical step to generate the benzene (B151609) ring. One method involves heating the dione (B5365651) with iodine in methanol (B129727). whiterose.ac.uk An alternative and more efficient one-pot reaction combines both aromatization and subsequent methylation. whiterose.ac.uk This sequence ultimately yields 1,3-dimethoxybenzene (B93181) as a key aromatic intermediate. whiterose.ac.ukresearchgate.net

Formylation and Selective Demethylation Strategies

With the dimethoxybenzene intermediate in hand, further functionalization is required. A formylation reaction, followed by a Baeyer-Villiger oxidation, hydrolysis, and another methylation step, is used to introduce an additional methoxy (B1213986) group. whiterose.ac.ukresearchgate.net The final steps involve a subsequent ortho-formylation and a selective demethylation to yield the desired this compound. whiterose.ac.ukresearchgate.net In some synthetic routes, demethylation of a 2,3,4-trimethoxybenzaldehyde (B140358) intermediate using a Lewis acid like aluminum chloride can also be employed, although this may lead to the formation of byproducts if the reaction conditions are not carefully controlled. sciforum.net

Precursor-Based Synthesis and Derivatization

An alternative and often more direct approach to this compound involves the chemical modification of readily available benzaldehyde (B42025) derivatives.

Modification of Related Benzaldehyde Scaffolds (e.g., vanillin (B372448), o-vanillin)

Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its isomer, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), are common starting materials for the synthesis of this compound and its derivatives. ufms.brscientific.netresearchgate.netresearchgate.netsciencemadness.orgmdpi.comresearchgate.netudel.edu For instance, vanillin can be brominated and subsequently hydrolyzed to introduce a hydroxyl group at the 5-position, leading to 3,4-dihydroxy-5-methoxybenzaldehyde. sciencemadness.orggoogle.comsciencemadness.org While not the target compound, this illustrates the principle of modifying existing scaffolds. The synthesis of this compound often involves the selective protection and deprotection of hydroxyl groups to direct the introduction of substituents to the desired positions.

The synthesis of related structures, such as chalcones, often utilizes vanillin as a precursor. ufms.brscientific.netresearchgate.net These reactions, typically Claisen-Schmidt or aldol (B89426) condensations, involve reacting vanillin with an appropriate acetophenone (B1666503) derivative. ufms.brscientific.netresearchgate.net

A direct synthesis of this compound can be achieved from 2,3,4-trihydroxybenzaldehyde (B138039). nih.gov This involves a selective methylation reaction. nih.gov

Regioselective Functionalization Techniques

Achieving the desired substitution pattern on the benzaldehyde ring requires precise control over the reaction conditions, a concept known as regioselectivity. For example, the selective alkylation of 2,4-dihydroxybenzaldehyde (B120756) can be achieved with high regioselectivity for the 4-position using cesium bicarbonate as a mediator. nih.gov This highlights the importance of the choice of base and solvent in directing the outcome of the reaction. nih.gov

In the synthesis of this compound from 2,3,4-trihydroxybenzaldehyde, the regioselectivity of the methylation step is crucial. nih.gov By suspending 2,3,4-trihydroxybenzaldehyde in water with borax (B76245) and sodium hydroxide (B78521), followed by the addition of dimethyl sulfate, a selective methylation can be achieved to yield the target compound. nih.gov

Condensation Reactions for Derivative Formation (e.g., Claisen-Schmidt)

Condensation reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds. Among these, the Claisen-Schmidt condensation is a particularly valuable method for synthesizing α,β-unsaturated ketones, many of which are part of the chalcone (B49325) family. nih.govacs.org This reaction involves the base- or acid-catalyzed condensation of an aldehyde that lacks α-hydrogens with an enolizable ketone or, in some cases, another aldehyde. acs.orgd-nb.info

The general mechanism, typically base-catalyzed, involves the deprotonation of the ketone at its α-carbon to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy carbonyl intermediate readily undergoes dehydration to yield the final, stable α,β-unsaturated ketone, often driven by the formation of an extended conjugated system. nih.gov

While specific examples detailing the Claisen-Schmidt condensation of this compound are not prevalent in the provided literature, the reaction is widely applied to structurally similar aromatic aldehydes, such as its isomer 4-hydroxy-3-methoxybenzaldehyde (vanillin). These reactions illustrate the potential for derivatization. For instance, chalcones are routinely synthesized by reacting vanillin or its halogenated derivatives with various acetophenones. nih.govresearchgate.netscientific.net In a typical procedure, an acetophenone derivative is condensed with a benzaldehyde derivative in the presence of a base like potassium hydroxide (KOH) or barium hydroxide (Ba(OH)2) to produce chalcones. researchgate.netnih.gov For example, 5'-chloro-2',4-dihydroxy-3-methoxychalcone was synthesized via a Claisen-Schmidt condensation between 5-chloro-2-hydroxyacetophenone and 4-hydroxy-3-methoxybenzaldehyde, yielding a yellow solid with 70.15% yield. undikma.ac.id This highlights a robust and versatile strategy for creating a diverse library of chalcone derivatives by modifying the acetophenone reaction partner, a method directly applicable to this compound.

Table 1: Examples of Claisen-Schmidt Reaction Components

| Aldehyde Component | Ketone Component | Product Type | Catalyst Example |

|---|---|---|---|

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | 2,4-Dihydroxyacetophenone | Chalcone | KOH researchgate.net |

| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | 2,4-Dihydroxyacetophenone | Chalcone | KOH / KSF montmorillonite (B579905) researchgate.netscientific.net |

| 4-Methoxybenzaldehyde | 2,4-Dihydroxy-3,5-C-diprenyl acetophenone | Chalcone | Ba(OH)2 nih.gov |

| 5-chloro-2-hydroxyacetophenone | 4-hydroxy-3-methoxybenzaldehyde | Chalcone | Not Specified undikma.ac.id |

Isotopic Labeling Strategies for Research Probes

Isotopic labeling is an indispensable tool in chemistry and biology, allowing researchers to track molecules through complex systems, elucidate reaction mechanisms, and enhance signals in nuclear magnetic resonance (NMR) spectroscopy. rsc.orgsigmaaldrich.com For a molecule like this compound, both stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C) can be incorporated to create powerful research probes. nih.gov

Carbon-13 (¹³C) Labeling

Site-specific ¹³C labeling of complex aromatic molecules often requires a multi-step total synthesis approach. A prime example, which can serve as a blueprint for labeling this compound, is the synthesis of its isomer, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde. whiterose.ac.ukresearchgate.net This efficient, nine-step synthesis begins with non-aromatic precursors, demonstrating a strategy for precise label placement. whiterose.ac.uk

The key steps in this synthesis are:

Label Introduction: The ¹³C label is introduced early in the synthesis using a simple, commercially available source like [¹³C]-methyl iodide. This reagent is used to create a labeled organometallic compound that reacts with glutaric monomethyl ester chloride. whiterose.ac.ukresearchgate.net

Ring Formation: The labeled acyclic precursor undergoes cyclization and subsequent aromatization to form a labeled 1,3-dimethoxybenzene ring. whiterose.ac.ukresearchgate.net

Functional Group Manipulation: A series of reactions, including formylation, a Baeyer-Villiger oxidation, hydrolysis, methylation, and selective demethylation, are performed to build the final substituted benzaldehyde structure around the pre-existing ¹³C-labeled core. whiterose.ac.ukresearchgate.net

This sophisticated strategy allows for the placement of a ¹³C atom at a specific position within the benzene ring, which is crucial for mechanistic studies or advanced molecular imaging techniques like hyperpolarized MRI. acs.orgwhiterose.ac.uk

Deuterium (²H) Labeling

Deuterium labeling can often be accomplished through more direct methods. Deuterium-labeled compounds serve as valuable internal standards in mass spectrometry and can simplify complex proton NMR spectra. researchgate.netnih.gov For a molecule like this compound, several positions are amenable to deuteration.

A common and straightforward approach is the labeling of the methoxy group. For instance, Vanillin-d3 (4-Hydroxy-3-methoxybenzaldehyde-d3) is a known deuterium-labeled analog of the related compound vanillin, where the three hydrogens of the methoxy group are replaced with deuterium. targetmol.com This is typically achieved by using a deuterated methylating agent during the synthesis.

Another key site for deuteration is the aldehyde's formyl proton. General methods exist for the formyl-selective deuterium labeling of aromatic aldehydes using heavy water (D₂O) as an inexpensive and readily available deuterium source. researchgate.net These methods provide a practical route for late-stage modification of drug candidates and synthetic intermediates. researchgate.net The incorporation of deuterium can also be used to study the biosynthesis of related compounds in biological systems. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy reveals the chemical environment of each hydrogen atom in the molecule. The ¹H NMR spectrum of 2,4-dihydroxy-3-methoxybenzaldehyde typically exhibits distinct signals corresponding to the aldehydic proton, aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl protons.

The aldehydic proton (CHO) is highly deshielded and appears as a singlet at approximately 9.8-9.9 ppm. The aromatic region shows two doublets, corresponding to the protons at the C5 and C6 positions of the benzene (B151609) ring. The hydroxyl protons are also observable and their chemical shifts can vary depending on the solvent and concentration. The methoxy (OCH₃) protons appear as a sharp singlet, typically around 3.9-4.0 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| CHO | ~9.8-9.9 | Singlet |

| Aromatic-H | Variable | Doublet |

| Aromatic-H | Variable | Doublet |

| OCH₃ | ~3.9-4.0 | Singlet |

| OH | Variable | Singlet |

Note: The exact chemical shifts for the aromatic and hydroxyl protons can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is the most deshielded, appearing at the lowest field (highest ppm value). The aromatic carbons attached to oxygen atoms are also significantly deshielded. The carbon of the methoxy group appears at a characteristic upfield position.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| C=O (Aldehyde) | ~191 |

| C4-OH | Variable |

| C2-OH | Variable |

| C3-OCH₃ | Variable |

| C1 | Variable |

| C6 | Variable |

| C5 | Variable |

| OCH₃ | ~56 |

Note: The precise chemical shifts for the aromatic carbons can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between protons and carbons. libretexts.org

HSQC spectra reveal direct one-bond correlations between protons and the carbons they are attached to. This helps to definitively assign the proton and carbon signals for the methoxy group and the aromatic CH groups. libretexts.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. nih.govnih.gov For this compound (C₈H₈O₄), the expected monoisotopic mass is approximately 168.0423 g/mol . nih.gov HRMS can confirm this with a high degree of accuracy, typically within a few parts per million (ppm), which is a key step in identifying the compound. nih.govrsc.org

Fragmentation Pathway Analysis

In mass spectrometry, molecules can be fragmented into smaller, charged pieces. Analyzing the pattern of these fragments provides valuable structural information. The fragmentation of this compound in the mass spectrometer can proceed through several pathways. Common fragmentation patterns for similar benzaldehydes involve the loss of the formyl group (CHO), a methyl group (CH₃) from the methoxy moiety, or a water molecule (H₂O) from the hydroxyl groups. semanticscholar.org For instance, a common fragmentation pathway for hydroxy-methoxybenzaldehydes involves the initial loss of a hydrogen atom followed by the loss of carbon monoxide. The subsequent fragmentation can involve the loss of a methyl radical. The analysis of these fragmentation patterns helps to piece together the structure of the original molecule and differentiate it from its isomers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its hydroxyl (-OH), methoxy (-OCH₃), aldehyde (-CHO), and aromatic ring (C=C) groups.

Expected IR Absorption Bands for this compound:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups. The presence of two -OH groups might influence the shape and breadth of this peak.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-H stretch of the methoxy group would be found in the 2850-2960 cm⁻¹ range. The aldehydic C-H stretch would present two weak bands around 2750 cm⁻¹ and 2850 cm⁻¹.

C=O Stretching (Aldehyde): A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹ due to the carbonyl group of the aldehyde. Intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl group can shift this frequency.

C=C Stretching (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ range are characteristic of the carbon-carbon double bonds within the benzene ring.

C-O Stretching: Bands corresponding to the C-O stretching of the hydroxyl and methoxy groups would be observed in the 1000-1300 cm⁻¹ region.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This analysis provides precise bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.

Crystal Structure Determination

A crystal structure determination for this compound would reveal its solid-state conformation, including the planarity of the molecule and the orientation of its substituent groups. Although no crystallographic data for the target compound itself is published, studies on derivatives provide a template for what such an analysis would entail.

For instance, the crystal structure of a cocrystal of the related 2,4-dihydroxybenzaldehyde (B120756) with acridine (B1665455) has been determined, showing the intricate network of hydrogen bonds that stabilize the crystal lattice. mdpi.com Similarly, a hydrazone derivative of 2-hydroxy-4-methoxybenzaldehyde (B30951) was analyzed, revealing a monoclinic crystal system and the formation of layers through intermolecular hydrogen bonding. nih.gov A study on 2-hydroxy-4-methoxy benzaldehyde (B42025) determined its crystal system to be monoclinic with a P2₁/c space group. fordham.edu

A hypothetical crystallographic analysis of this compound would yield a data table similar to the one below.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₈O₄ |

| Formula weight | 168.15 g/mol |

| Crystal system | Not Determined |

| Space group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal. It maps these interactions on a 3D surface around the molecule.

For a molecule with multiple hydrogen bond donors (-OH) and acceptors (O atoms), such as this compound, Hirshfeld analysis would be crucial for understanding the crystal packing. Analysis of derivatives shows the most significant contributions to the crystal packing often come from H···H, C···H/H···C, and O···H/H···O contacts. mdpi.comnih.goviucr.org In a cocrystal of 2,4-dihydroxybenzaldehyde, H···H contacts accounted for 48.0% of the Hirshfeld surface, with C···H and O···H interactions also being prominent. mdpi.com This highlights the importance of van der Waals forces and hydrogen bonding in the solid-state structure.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface

| Interaction Type | Contribution (%) |

|---|---|

| H···H | Not Determined |

| O···H / H···O | Not Determined |

| C···H / H···C | Not Determined |

| C···C | Not Determined |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption maxima (λmax) are related to the presence of chromophores, such as aromatic rings and carbonyl groups.

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) would be expected to show distinct absorption bands. A study on 2,4-dihydroxybenzaldehyde and 2,5-dihydroxybenzaldehyde (B135720) recorded their UV-visible spectra across a wide pH range, showing how the dissociation of hydroxyl groups affects the absorption. researchgate.net For 2,4-dihydroxybenzaldehyde, dissociation pK values were found to be 6.94 and 9.28. researchgate.net The UV absorption spectra of various derivatives of trihydroxyacetophenone have also been reported, showing maxima in the ranges of 230-280 nm and 310-350 nm. fordham.edu

Table 3: Hypothetical UV-Vis Absorption Maxima for this compound

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|

| Ethanol | Not Determined | Not Determined |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of 2,4-Dihydroxy-3-methoxybenzaldehyde. These methods provide a theoretical framework to understand the molecule's behavior and properties. consensus.appepstem.net DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are used to optimize the molecular geometry to its most stable, low-energy state. epstem.net This optimized structure is the foundation for calculating various spectroscopic, electronic, and thermodynamic properties. epstem.net

Electronic Structure Analysis (e.g., HOMO-LUMO Orbital Distributions)

The electronic properties of this compound are significantly defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

For related benzaldehyde (B42025) derivatives, the HOMO is often localized over the entire molecule, indicating the regions that are most likely to donate electrons in a reaction. nih.gov Conversely, the LUMO is typically distributed over the aromatic ring and the aldehyde group, highlighting the areas susceptible to accepting electrons. nih.gov The specific energy values for HOMO, LUMO, and the energy gap determine the molecule's electronic behavior and its potential for interactions. researchgate.net

Table 1: Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Energy (a.u.) |

|---|---|

| EHOMO | -0.21428 |

| ELUMO | -0.08493 |

| HOMO-LUMO Gap (ΔE) | 0.12935 |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to represent different electrostatic potential values.

In the MEP map of molecules similar to this compound, the regions around the oxygen atoms of the hydroxyl and carbonyl groups are typically shown in red, indicating an electron-rich area with a negative electrostatic potential. nih.govnih.gov These sites are prone to electrophilic attack. Conversely, the areas around the hydrogen atoms of the hydroxyl groups are represented in blue, signifying an electron-deficient region with a positive electrostatic potential, making them susceptible to nucleophilic attack. nih.govnih.gov The green areas represent neutral or slightly electron-rich regions. nih.gov

Conformational Analysis and Stability Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative stabilities. lumenlearning.com For this compound, the orientation of the hydroxyl, methoxy (B1213986), and aldehyde groups relative to the benzene (B151609) ring determines its conformational landscape.

Identification of Preferred Conformers (e.g., s-cis/s-trans)

The rotation around the single bonds connecting the substituent groups to the aromatic ring gives rise to different conformers. Studies on structurally similar molecules like vanillin (B372448) reveal the existence of multiple stable conformations. ncsu.edu The relative orientation of the aldehyde and methoxy groups can lead to s-cis and s-trans conformers. The planarity of the molecule is influenced by intramolecular hydrogen bonding, which can lock the molecule into a preferred conformation. ncsu.edu

Analysis of Intramolecular Interactions and Stabilization Energies

Natural Bond Orbital (NBO) analysis is employed to quantify the stabilization energy associated with these intramolecular interactions. researchgate.net These calculations reveal the delocalization of electron density from a donor NBO to an acceptor NBO, which contributes to the stability of the molecule. researchgate.net For instance, the interaction between the lone pair of a hydroxyl oxygen and the antibonding orbital of an adjacent C-H bond can result in significant stabilization energy. tandfonline.com

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific target, such as a protein or enzyme. mdpi.comundikma.ac.id This method is instrumental in drug discovery and understanding the biochemical pathways a molecule might influence.

Derivatives of this compound have been the subject of molecular docking studies to evaluate their potential as inhibitors of various enzymes. undikma.ac.idnih.gov For example, chalcone (B49325) derivatives synthesized from 4-hydroxy-3-methoxybenzaldehyde have been docked with the estrogen receptor-α (ERα) to assess their potential as anticancer agents. undikma.ac.idundikma.ac.id These simulations calculate a binding energy, with a more negative value indicating a stronger, more favorable interaction. undikma.ac.id The docking results also provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net

Table 2: Illustrative Molecular Docking Results

| Target Protein | Ligand | Binding Energy (kcal/mol) |

|---|---|---|

| Estrogen Receptor-α (ERα) | 5'-chloro-2',4-dihydroxy-3-methoxychalcone | -7.82 |

| SARS-CoV-2 Main Protease | 4-Hydroxy-3-methoxybenzaldehyde | -42.13 (Docking Score) |

Note: The binding energy for the chalcone derivative is from a study where 4-hydroxy-3-methoxybenzaldehyde was a starting material. undikma.ac.id The docking score for 4-Hydroxy-3-methoxybenzaldehyde is from a separate study and may use a different scoring function. mdpi.com

Ligand-Protein Interaction Prediction and Binding Mode Analysis

While specific docking studies on this compound are not extensively detailed in the available literature, research on its derivatives provides significant insights into its potential binding modes. For instance, a chalcone derivative synthesized from 4-hydroxy-3-methoxybenzaldehyde, 5'-chloro-2',4-dihydroxy-3-methoxychalcone, has been the subject of molecular docking simulations to predict its interaction with the estrogen receptor-alpha (ERα), a key target in breast cancer. nih.govunair.ac.idundikma.ac.id These studies help to visualize how the molecule fits into the binding pocket of the receptor and which amino acid residues are involved in the interaction.

Similarly, other vanillin analogs have been investigated through molecular docking to understand their inhibitory potential against various enzymes. nih.govrjptonline.org For example, a study on vanillin derivatives as inhibitors of the P2Y12 receptor, which is involved in blood clotting, used molecular docking to predict their binding interactions. rjptonline.orgunair.ac.id These analyses typically reveal key interactions such as hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex.

Binding Affinity and Energy Calculations

The strength of the interaction between a ligand and a protein is quantified by its binding affinity, which can be estimated using computational methods that calculate the binding free energy. A more negative binding energy value generally indicates a stronger and more stable interaction.

For the derivative 5'-chloro-2',4-dihydroxy-3-methoxychalcone, a calculated binding energy of -7.82 kcal/mol with the ERα receptor has been reported, suggesting a potentially strong inhibitory activity. nih.govunair.ac.idundikma.ac.id In another study focusing on vanillin analogs as potential inhibitors of the COX-1 enzyme, the compound 4-formyl-2-methoxyphenyl (B587787) benzoate (B1203000) was identified as having the lowest binding energy of -7.70 Å, indicating it to be a promising candidate for further investigation. unair.ac.idpublichealthinafrica.org

The following table summarizes the binding affinities of some derivatives of this compound against different protein targets.

| Derivative | Protein Target | Binding Affinity (kcal/mol) |

| 5'-chloro-2',4-dihydroxy-3-methoxychalcone | Estrogen Receptor-alpha (ERα) | -7.82 |

| 4-formyl-2-methoxyphenyl benzoate | Cyclooxygenase-1 (COX-1) | -7.70 |

Molecular Dynamics (MD) Simulations for System Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed information about the stability of a ligand-protein complex and the conformational changes that may occur upon binding. uzh.chlongdom.org

While specific MD simulation studies exclusively focused on this compound are not prevalent in the literature, they have been employed to investigate the behavior of its derivatives in complex with their protein targets. For example, MD simulations have been used to confirm the stability of the binding of chalcone derivatives to their target proteins. nih.gov These simulations can reveal the flexibility of the ligand within the binding site and the dynamic nature of the interactions with surrounding amino acid residues. nih.gov The results of MD simulations are often analyzed by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, which provide insights into the stability and flexibility of the system, respectively. nih.gov

In Silico Pharmacokinetic Property Prediction (excluding dosage)

The prediction of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. In silico tools, such as SwissADME, are widely used to estimate these properties based on the chemical structure of the compound. nih.govresearchgate.netswissadme.ch

For this compound, several key physicochemical and pharmacokinetic properties have been predicted using computational models. These predictions suggest that the compound generally possesses favorable drug-like characteristics. For instance, studies on derivatives have shown good intestinal absorption and a low likelihood of being hepatotoxic. unair.ac.idpublichealthinafrica.org

The following table presents the in silico predicted pharmacokinetic properties of this compound.

| Property | Predicted Value |

| Molecular Formula | C8H8O4 |

| Molecular Weight | 168.15 g/mol |

| LogP (Consensus) | 1.15 |

| Water Solubility | Soluble |

| GI Absorption | High |

| BBB Permeant | No |

| Lipinski Violations | 0 |

Data generated using SwissADME online tool. researchgate.netswissadme.ch

Ligand-Based Pharmacophore Modeling for Drug Design

Ligand-based pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic groups, and aromatic rings) that are responsible for a molecule's biological activity. researchgate.net This model can then be used as a 3D query to search large chemical databases for new, structurally diverse compounds that may have similar biological activity. frontiersin.orgacs.orgresearchgate.net

While a specific pharmacophore model derived directly from this compound has not been explicitly reported, this methodology has been successfully applied to related classes of compounds, such as chalcone derivatives. acs.org In such studies, a set of active and inactive molecules are used to generate a hypothesis about the key features required for activity. For example, a pharmacophore model for antibacterial chalcones was developed that included two aromatic ring features and two hydrogen bond acceptor features. acs.org This model was then used to screen a database of compounds, leading to the identification of a new potential antibacterial agent. acs.org This approach highlights the utility of ligand-based pharmacophore modeling in discovering novel compounds based on the known activity of related molecules.

Structure Activity Relationship Sar Investigations

Influence of Hydroxyl and Methoxy (B1213986) Group Positions on Molecular Interactions

The precise positioning of the hydroxyl (-OH) and methoxy (-OCH3) groups on the benzaldehyde (B42025) ring is critical for its molecular interactions and subsequent biological effects. The 2-hydroxyl and 3-methoxy arrangement, in particular, has been shown to be essential for certain inhibitory activities.

In studies of sulfonamide derivatives designed as 12-lipoxygenase (12-LOX) inhibitors, the 2-hydroxy-3-methoxybenzyl moiety was found to be indispensable. nih.gov The removal of both the 2-OH and 3-OMe groups, or either group individually, resulted in a complete loss of inhibitory activity against 12-LOX. nih.gov This suggests that both functional groups are required for effective binding to the enzyme's active site. The 2-hydroxy group is believed to be a key interacting point, yet it is not sufficient for activity on its own. nih.gov Furthermore, the 3-methoxy group helps to reduce the potential for chelation compared to a simple catechol (1,2-dihydroxybenzene) structure. nih.gov

Similarly, in chalcone (B49325) derivatives, the presence and position of hydroxyl and methoxy groups significantly influence their biological profiles. The 2',4'-dihydroxy groups in certain chalcones enhance their ability to intercalate with DNA topoisomerase II, a mechanism relevant to anticancer activity. The hydroxyl groups can also participate in hydrogen bonding, which is a critical factor in the interaction between molecules and biological targets like enzymes. nih.gov The inhibitory effect of some aromatic aldehydes has been shown to depend on the ortho-substituted hydroxyl group, with its influence being significantly higher than substituents at the meta or para positions. researchgate.net

Impact of Substituents on the Benzaldehyde Core on Biochemical Pathways

Altering or adding substituents to the benzaldehyde core of 2,4-dihydroxy-3-methoxybenzaldehyde has a profound impact on its engagement with biochemical pathways. This is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's potency and selectivity.

Investigations into 12-LOX inhibitors derived from 2-hydroxy-3-methoxybenzaldehyde (B140153) revealed specific SAR trends. nih.gov While the 2-OH and 3-OMe groups were essential, modifications at other positions on the phenyl ring yielded varied results.

Position 3: Replacing the methoxy group with chloro (Cl) resulted in comparable activity, while fluoro (F) and bromo (Br) substituents led to a decrease in activity. Methyl, amino, or nitro groups at this position caused a drastic loss of activity. nih.gov

Position 4: The introduction of a bromo or chloro substituent at the 4-position unexpectedly improved inhibitory activity twofold. In contrast, a 4-methoxy group reduced activity. nih.gov

Position 5: All analogues with substituents at the 5-position (such as chloro, methyl, methoxy, amino, and nitro) were found to be inactive. nih.gov

Position 6: A methoxy group at the 6-position also resulted in an inactive compound. nih.gov

These findings highlight that the electronic properties and steric bulk of substituents at specific positions on the benzaldehyde ring are critical determinants of inhibitory potency against 12-LOX. nih.gov The nitro group, for instance, is a strong electron-withdrawing group that can significantly alter the electronic properties of the ring and its potential to form reactive intermediates upon reduction.

Relationship between Molecular Conformation and Biological Response

The three-dimensional shape, or conformation, of a molecule is a key factor in its ability to bind to a biological target and elicit a response. For derivatives of this compound, particularly chalcones, the molecular conformation plays a significant role in their activity.

Chalcones, which are synthesized from benzaldehyde derivatives, can exist in different conformations, primarily the s-cis and s-trans forms, which describe the arrangement around the single bond between the carbonyl group and the double bond. ufms.br Theoretical calculations have shown that the s-cis conformation is often the most stable and predominant form for chalcones derived from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). ufms.brresearchgate.net

The stability of the s-cis conformation is attributed to effective hyperconjugative interactions and greater planarity, which facilitates the overlap of π orbitals and enhances electronic conjugation throughout the structure. ufms.brresearchgate.net This planarity can be crucial for biological activity, as it may allow for more effective insertion into the binding sites of proteins or intercalation with DNA. ufms.br The presence of certain substituents can further stabilize the planar conformation, potentially increasing the biological efficacy of the chalcone. ufms.br Conversely, steric hindrance from bulky substituents can cause twisting in the molecule, reducing its planarity and potentially its activity. ufms.br

SAR Studies of Synthetic Derivatives (e.g., Chalcones, Schiff Bases, Sulfonamides)

This compound serves as a versatile starting material for the synthesis of various derivatives, including chalcones, Schiff bases, and sulfonamides, which have been explored for a range of biological activities.

Chalcones are precursors to flavonoids and are known for their diverse pharmacological properties. nih.gov They are typically synthesized via a Claisen-Schmidt condensation between a benzaldehyde and an acetophenone (B1666503). ufms.br SAR studies on chalcones derived from or related to this compound have provided valuable insights.

Anticancer Activity: The presence of 2',4'-dihydroxy groups is associated with enhanced intercalation with DNA topoisomerase II. The 3-methoxy group can help reduce metabolic glucuronidation, potentially increasing bioavailability.

Antioxidant vs. Cytotoxicity: A hydroxyl group at the 4-position is often critical for radical scavenging activity, but it may also contribute to pro-oxidant effects at higher concentrations.

Anti-inflammatory Activity: Certain hydroxychalcones have shown potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in activated macrophages. researchgate.net The substitution pattern on both aromatic rings is crucial. For example, 2',5'-dihydroxychalcone (B1234639) derivatives have demonstrated significant inhibitory effects on the release of inflammatory mediators from neutrophils. researchgate.net

| Derivative Class | Key Structural Features | Observed Biological Effect | Reference |

|---|---|---|---|

| 2',4'-Dihydroxychalcones | 2',4'-OH groups | Enhanced intercalation with DNA topoisomerase II | |

| 4-Hydroxychalcones | 4-OH group | Important for ROS scavenging; potential pro-oxidant effects | |

| 2',5'-Dihydroxychalcones | 2',5'-OH substitution | Potent inhibition of inflammatory mediator release | researchgate.net |

| Chalcones with 3-methoxy group | 3-OCH3 group | Reduces metabolic glucuronidation |

Schiff bases, or azomethines, are formed by the condensation of a primary amine with an aldehyde or ketone. ijacskros.com Derivatives of 2,4-dihydroxybenzaldehyde (B120756) have been synthesized and evaluated for their biological potential. innovareacademics.intandfonline.com

Antimicrobial Activity: The imine (-C=N-) group is important for the biological activity of Schiff bases. innovareacademics.in The presence of hydroxyl groups also plays a significant role. innovareacademics.in Schiff bases derived from 2,4-dihydroxybenzaldehyde have shown antibacterial activity against pathogens like E. coli. innovareacademics.in The chelation potential of Schiff bases with metal ions is also thought to contribute to their antimicrobial effects. innovareacademics.in

Anticancer Activity: Schiff bases derived from 2,4-dihydroxybenzaldehyde have been investigated as inhibitors of Hsp90, a molecular chaperone involved in cancer cell survival. conicet.gov.ar The ability to form zwitterionic structures through an N⁺–H···O⁻ hydrogen bond is considered a favorable feature for biological activity. tandfonline.com

| Schiff Base Derivative | Key Structural Features | Observed Biological Activity | Reference |

|---|---|---|---|

| Derived from 2,4-dihydroxybenzaldehyde and L-phenylalanine | 2,4-dihydroxy substitution | Showed higher zone of inhibition against E. coli compared to other hydroxylated benzaldehyde derivatives | innovareacademics.in |

| Derived from 2,4-dihydroxybenzaldehyde and isobutylamine | Zwitterionic N⁺–H···O⁻ hydrogen bond | Good antibacterial and antifungal activity; moderate anticancer activity (MCF-7 cells) | tandfonline.com |

| Derived from 2,4-dihydroxybenzaldehyde and various hydrazines | 2,4-dihydroxy substitution | Potent Hsp90 inhibition and antiproliferative effects against PC3 carcinoma cells | conicet.gov.ar |

Sulfonamide derivatives synthesized from 2-hydroxy-3-methoxybenzaldehyde have emerged as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in various diseases including diabetes and cancer. nih.govnih.gov

12-LOX Inhibition: The SAR campaign revealed that the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold is a highly effective template. nih.gov The 2-OH and 3-OMe groups on the benzyl (B1604629) ring were found to be absolutely essential for activity. Modifications to the sulfonamide-bearing ring and the introduction of specific halogens on the benzyl ring led to compounds with nanomolar potency against 12-LOX and excellent selectivity over related enzymes. nih.govnih.gov

| Substituent Modification on Benzyl Ring | Resulting 12-LOX Inhibitory Activity | Reference |

|---|---|---|

| Removal of 2-OH or 3-OMe group | Complete loss of activity | nih.gov |

| 3-Cl | Comparable activity | nih.gov |

| 4-Br or 4-Cl | 2-fold improvement in activity | nih.gov |

| 4-OCH3 | Reduced activity | nih.gov |

| Any substituent at position 5 | Drastic loss of activity | nih.gov |

Mechanistic Investigations of Biological Interactions

Enzyme Inhibition Mechanisms

While direct and extensive research on the enzyme inhibitory activities of 2,4-Dihydroxy-3-methoxybenzaldehyde is limited, studies on structurally related phenolic aldehydes provide insights into potential mechanisms of action against key enzymes involved in inflammation and disease.

Lipoxygenases (LOX): Lipoxygenases are enzymes crucial to the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of LOX by phenolic compounds is often attributed to a reductive mechanism, where the inhibitor interacts with the non-heme iron atom at the enzyme's active site. Phenolic antioxidants can reduce the active ferric (Fe³⁺) state of the enzyme to its inactive ferrous (Fe²⁺) form, thereby preventing the catalytic cycle. Furthermore, some inhibitors may act as competitive inhibitors by binding to the substrate pocket or as radical scavengers, neutralizing the lipid peroxyl radicals that are intermediates in the enzymatic reaction researchgate.net. The presence of hydroxyl groups on the aromatic ring of this compound suggests it may possess similar redox-based inhibitory capabilities.

Nuclear Factor kappa B (NF-κB): NF-κB is a protein complex that acts as a transcription factor, controlling the expression of genes involved in inflammation, immunity, and cell survival wikipedia.orgnus.edu.sg. The canonical activation pathway involves the phosphorylation and subsequent degradation of an inhibitory protein, IκBα, by the IκB kinase (IKK) complex. This frees NF-κB to translocate to the nucleus and initiate gene transcription wikipedia.orgyoutube.com. Research on other phenolic compounds has shown they can inhibit NF-κB activation by preventing the degradation of IκBα or by directly modifying NF-κB subunits, thus blocking their nuclear translocation or DNA binding nih.gov. Studies on 2,4-dihydroxybenzaldehyde (B120756) have shown it can suppress the expression of cyclooxygenase-2 (COX-2), an enzyme whose expression is regulated by NF-κB, in macrophage cells, suggesting an inhibitory effect on this pathway researchgate.net.

Receptor Binding Studies and Receptor Selectivity

Detailed receptor binding assays and selectivity profiles for this compound are not extensively documented in publicly available literature. However, the principles of receptor-ligand interactions for related phenolic compounds can provide a framework for understanding its potential behavior.

Selectivity between receptor subtypes (e.g., ERα vs. ERβ) is dictated by subtle differences in the architecture of their respective ligand-binding domains. Even minor changes in the ligand's structure can lead to significant differences in binding affinity and selectivity researchgate.net. Docking studies on various di-hydroxyl compounds predict that their binding orientation and interaction with specific residues, such as His524 in ERα, determine their affinity and selectivity profile researchgate.net. The potential for this compound to bind to specific receptors would depend on how its particular substitution pattern aligns with the topology and chemical environment of the target binding site.

Elucidation of Molecular Pathways Affected by the Compound

The molecular pathways affected by this compound and its isomers often relate to their antimicrobial and antifungal activities, with the Cell Wall Integrity (CWI) pathway being a key target in fungi.

The CWI pathway is a conserved signaling cascade in fungi, crucial for maintaining the structure of the cell wall in response to environmental stress mdpi.com. This pathway is typically mediated by a Mitogen-Activated Protein Kinase (MAPK) module nih.gov. When the cell wall is damaged, sensors at the plasma membrane trigger a phosphorylation cascade that ultimately activates the MAPK Slt2/Mpk1. This activated kinase then moves to the nucleus to regulate the transcription of genes required for cell wall repair and synthesis mdpi.comnih.gov.

Studies on the structurally related compound 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB) have shown that it exerts its antifungal effect on Fusarium graminearum by disrupting the cell membrane through the inhibition of ergosterol (B1671047) biosynthesis. This membrane damage likely triggers a stress response involving the CWI pathway. Transcriptomic analysis revealed that HMB treatment significantly alters the expression of genes involved in stress signaling pathways, indicating a complex cellular response to the compound's effects frontiersin.org. It is plausible that this compound could induce similar cell wall stress, thereby affecting the CWI pathway as a primary or secondary consequence of its interaction with the fungal cell.

Redox Chemistry and Antioxidant Mechanisms

The antioxidant properties of phenolic aldehydes like this compound are intrinsically linked to their redox chemistry, particularly the reactivity of the phenolic hydroxyl groups. The primary mechanisms by which these compounds exert antioxidant effects involve neutralizing free radicals. nih.gov

There are three principal mechanisms for radical scavenging by phenolic compounds researchgate.net:

Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates a hydrogen atom from its hydroxyl group to a free radical, thereby quenching the radical. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.

Single Electron Transfer-Proton Transfer (SET-PT): The phenolic compound first transfers an electron to the radical, forming a radical cation. This is followed by the transfer of a proton to a solvent or other proton acceptor.

Sequential Proton Loss-Electron Transfer (SPLET): The phenol (B47542) is first deprotonated to form a phenoxide anion, which then donates an electron to the free radical. This mechanism is particularly relevant in polar solvents.

The efficiency of these mechanisms is influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring frontiersin.org. The presence of multiple hydroxyl groups, as in this compound, generally enhances antioxidant activity. Studies on the isomer 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) have shown that it reacts with oxidizing radicals to produce phenoxyl radicals, demonstrating its capacity to engage in redox reactions researchgate.net. The electron-donating nature of the methoxy group can further stabilize the resulting phenoxyl radical, enhancing the compound's ability to act as a radical scavenger.

| Mechanism | Description | Key Molecular Feature |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom (H•) from a phenolic -OH group to a free radical. | Weak O-H bond dissociation energy. |

| Single Electron Transfer-Proton Transfer (SET-PT) | An electron is transferred to the radical, followed by the release of a proton (H+). | Low ionization potential. |

| Sequential Proton Loss-Electron Transfer (SPLET) | The phenol is deprotonated to an anion, which then donates an electron. | Low proton affinity of the phenoxide anion. |

Molecular Basis of Antimicrobial Actions

The antimicrobial action of phenolic aldehydes is frequently attributed to their ability to disrupt bacterial cell structures, particularly the cell membrane. While specific studies on this compound are not abundant, research on related isomers provides a strong model for its likely mechanism.

The primary target is the cytoplasmic membrane. The lipophilic nature of the benzaldehyde (B42025) moiety allows the compound to partition into the lipid bilayer of the bacterial membrane. This integration disrupts the membrane's structural integrity and fluidity nih.gov. The consequences of this disruption are manifold:

Increased Permeability: The compromised membrane becomes leaky, allowing the uncontrolled efflux of essential intracellular components such as ions (e.g., K+), ATP, proteins, and nucleic acids nih.gov.

Membrane Depolarization: The disruption of the lipid bilayer can dissipate the membrane potential, which is crucial for cellular processes like ATP synthesis and solute transport nih.gov.

Inhibition of Membrane-Bound Enzymes: Key enzymes embedded within the cell membrane, which are vital for respiration and cell wall synthesis, can be inhibited.

Mechanisms of Material Surface Interactions

In the context of material science, benzaldehyde derivatives, including this compound, are investigated for their role as corrosion inhibitors, particularly for metals like steel and aluminum in acidic environments. The primary mechanism is based on adsorption theory, where the organic molecule adheres to the metal surface, forming a protective barrier that isolates the metal from the corrosive medium jetjournal.orgresearchgate.net.

The adsorption mechanism can be classified as either physisorption, chemisorption, or a combination of both mdpi.com:

Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. In acidic solutions, the metal surface is often positively charged, and the inhibitor can be protonated and then adsorbed.

Chemisorption: This involves the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. Organic molecules containing heteroatoms with lone pairs of electrons (like the oxygen in the hydroxyl and methoxy groups of this compound) and π-electrons in the aromatic ring are particularly effective chemisorption inhibitors researchgate.net.

The inhibitor molecules displace water molecules from the metal surface and form a film that acts as a barrier to both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions nih.gov. The effectiveness of this barrier increases with the concentration of the inhibitor, as more of the surface becomes covered jetjournal.org. The adsorption process often follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface mdpi.com.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Mechanism |

|---|---|---|---|---|

| 4-hydroxy-3-methoxybenzaldehyde | Carbon Steel | Simulated atmospheric | 96 - 99 | Mixed (Chemisorption/Physisorption) |

| Benzaldehyde derivatives | Mild Steel | 1 M HCl | >90 | Mixed-type inhibitor nih.gov |

| Benzaldehyde | Aluminum | H₂SO₄ | Increases with concentration | Physisorption jetjournal.org |

Data presented for 4-hydroxy-3-methoxybenzaldehyde and other benzaldehyde derivatives are illustrative of the mechanisms relevant to the subject compound.

Analytical Methodologies and Development for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of phenolic compounds like 2,4-Dihydroxy-3-methoxybenzaldehyde. Techniques such as HPLC, TLC, and GC-MS are routinely employed for their separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of benzaldehyde (B42025) derivatives from complex matrices, such as plant extracts. Reverse-phase HPLC methods are commonly developed and validated for this purpose. For instance, a validated method for the simultaneous determination of the related compounds 2-hydroxy-4-methoxybenzaldehyde (B30951) and 2-hydroxy-4-methoxybenzoic acid in the root extracts of Hemidesmus indicus highlights the capabilities of this technique. researchgate.netcolab.ws Such methods are validated for several parameters, including linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). colab.ws

The analysis of another related compound, 3,4-dihydroxy-5-methoxy-benzaldehyde, can be achieved using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This type of liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com Similarly, an RP-HPLC method was established for analyzing 3-hydroxy-4-methoxy benzal acrolein, an important intermediate. nih.gov The validation of these methods ensures they are fast, sensitive, and reproducible for routine analysis. colab.ws

Table 1: HPLC Method Validation Parameters for Benzaldehyde Derivatives This table presents data from analyses of compounds structurally similar to this compound, illustrating typical performance characteristics of HPLC methods.

| Parameter | 2-hydroxy-4-methoxybenzaldehyde colab.ws | 2-hydroxy-4-methoxybenzoic acid colab.ws | 3-hydroxy-4-methoxy benzal acrolein nih.gov |

|---|---|---|---|

| Linear Range | 5–350 µg/mL | 10–300 µg/mL | 0.005–0.08 mg/mL |

| Correlation Coefficient (r) | > 0.998 | > 0.999 | > 0.999 |

| LOD | 0.84 µg/mL | 2.34 µg/mL | 5.0 ng/mL |

| LOQ | Not Specified | Not Specified | 15.0 ng/mL |

| Intra-day Precision (%RSD) | 0.41–1.07% | 0.95–2.5% | < 2% (Repeatability) |

| Inter-day Precision (%RSD) | 0.61–1.76% | 1.3–2.8% | Not Specified |

| Accuracy (Recovery) | Not Specified | Not Specified | 94.5%–106.37% |

Thin Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the qualitative analysis and monitoring of chemical reactions. sigmaaldrich.com For phenolic aldehydes, TLC is often used to check the progress of reactions, such as the regioselective protection of hydroxyl groups in the related compound 3,4-Dihydroxybenzaldehyde. mdpi.com

To enhance the detection of compounds on a TLC plate, especially those with low UV absorbance, derivatization reagents are employed. labinsights.nl These reagents react with the analytes to produce colored or fluorescent spots. labinsights.nl For phenolic compounds, a common strategy is to spray the developed and dried plate with a suitable reagent and then heat it to visualize the spots. akjournals.com

Common Derivatization Reagents for Phenolic Compounds:

Anisaldehyde-Sulfuric Acid: A widely used reagent that, after heating, produces colored spots for a variety of compounds, including phenols, sugars, and terpenes. akjournals.comepfl.ch

Ethanolamine Diphenylborate: Used for detecting flavonoids, which appear as yellow fluorescent spots under long-wavelength UV light. epfl.ch

2,6-Dibromo-N-chloro-p-benzoquinone imine: A reagent used for the detection of phenols. epfl.ch

Phosphomolybdic Acid: A general-purpose reagent that can detect a wide range of organic compounds. labinsights.nl

The choice of derivatization reagent depends on the specific functional groups present in the target analyte. sigmaaldrich.com Post-chromatographic derivatization, where the reagent is applied after the separation, is the most common approach. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for the identification and purity assessment of volatile and semi-volatile compounds. medistri.swiss It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. medistri.swiss For polar compounds like this compound, a derivatization step is often required to increase their volatility for GC analysis. nih.gov This typically involves converting hydroxyl groups into silyl (B83357) ethers using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov

GC-MS has been effectively used to confirm the identity and purity of reaction products of the related compound 3,4-Dihydroxybenzaldehyde. mdpi.com After a chemical reaction, GC-MS analysis can confirm the mass-to-charge ratio (m/z) of the product, verifying its molecular weight. mdpi.com For example, in the synthesis of monoprotected derivatives of 3,4-dihydroxybenzaldehyde, GC-MS confirmed the formation of the desired products by identifying their molecular ions [M+]. mdpi.com

Table 2: GC-MS Data for Monoprotected Derivatives of 3,4-Dihydroxybenzaldehyde This table shows the molecular ion peaks observed in GC-MS analysis, which are used to confirm the identity of the synthesized compounds.

| Compound Derivative mdpi.com | Observed m/z [M+] mdpi.com |

|---|---|

| 3b | 258 |

| 3c | 273 |

| 3d | 296 |

| 3e | 296 |

| 3f | 178 |

| 3g | 176 |

Spectrophotometric Detection Methods

Spectrophotometric methods are widely used due to their simplicity, speed, and cost-effectiveness. rjpbcs.com While direct spectrophotometric determination of this compound itself is less common, its derivatives are synthesized to act as chromogenic reagents for the determination of metal ions. These reagents form colored complexes with specific metal ions, and the intensity of the color, measured by a spectrophotometer, is proportional to the metal ion concentration.

For example, 2-Hydroxy-3-methoxy benzaldehyde oxime (2H3MBO) has been used as a reagent for the extractive spectrophotometric determination of cerium(IV). researchgate.net Similarly, 2,4-dihydroxy benzaldehyde isonicotinoyl hydrazone (2,4-DHBINH) forms a yellow-colored complex with nickel(II), allowing for its quantification. researchgate.net Another derivative, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoic hydrazone, reacts with Aluminum(III) to form a yellow soluble complex, providing a basis for a highly sensitive direct spectrophotometric method. iosrjournals.org

Table 3: Application of Benzaldehyde Derivatives in Spectrophotometric Determination of Metals

| Chromogenic Reagent | Analyte | pH | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |

|---|---|---|---|---|---|

| 2-Hydroxy-3-methoxy benzaldehyde oxime (2H3MBO) | Cerium(IV) | 3.2–4.4 | 440 | Not Specified | researchgate.net |

| 2,4-dihydroxy benzaldehyde isonicotinoyl hydrazone (2,4-DHBINH) | Nickel(II) | 6.0 | 400 | 4.00 × 10⁴ | researchgate.net |

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoic hydrazone | Aluminum(III) | 3.0–7.0 | 390 | 2.66 x 10⁴ | iosrjournals.org |

Imaging Mass Spectrometry (IMS) for Spatial Localization of Metabolites

Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules, including metabolites, lipids, and proteins, directly in tissue sections. nih.gov This technology provides crucial information on where specific defense-related metabolites are localized, helping to unlock the "location-to-function" paradigm. nih.gov

While there are no specific studies detailing the use of IMS for this compound, the technique has been successfully applied to investigate the distribution of other defense-related secondary metabolites in plants, such as phenylpropanoids and hydroxycinnamic acid amides in wheat kernels infected with fungus. nih.gov Given that many substituted benzaldehydes are involved in plant defense, IMS could be a valuable tool to study the precise tissue-level localization of this compound. This would help in understanding its functional role, for instance, by showing its accumulation in outer protective layers of a plant in response to pathogen attack. nih.gov Techniques like atmospheric-pressure matrix-assisted laser desorption/ionization (AP-MALDI) IMS are capable of finely investigating the spatial distribution of such defense metabolites. nih.gov

Natural Occurrence and Biosynthetic Pathways

Identification of 2,4-Dihydroxy-3-methoxybenzaldehyde and Related Isomers in Natural Sources

This compound is a phenolic aldehyde that has been identified in various natural sources, particularly within the plant kingdom. It is often found alongside its more widely known isomers, which share the same molecular formula (C₈H₈O₄) but differ in the arrangement of their functional groups on the benzene (B151609) ring. The natural occurrence of these compounds is significant for their roles as flavor components, secondary metabolites, and biosynthetic intermediates.

One of the primary natural sources of a related isomer, 2-hydroxy-4-methoxybenzaldehyde (B30951), is the roots of plants such as Decalepis hamiltonii and Hemidesmus indicus. innovareacademics.in This isomer is a key flavor compound in these plants, which are used in traditional medicines and culinary preparations. innovareacademics.in While less common, this compound and other isomers contribute to the complex chemical profiles of various plant species.

Isomers of significant interest include vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde). Vanillin is famously extracted from the vanilla bean (Vanilla planifolia) and is a major global flavoring agent. innovareacademics.inwikigenes.org Ortho-vanillin is also found in the essential oils and extracts of numerous plants. wikipedia.orgnih.gov The co-occurrence of these isomers within a single plant source highlights the diversity of enzymatic modifications that can occur from common precursor molecules. For instance, the roots of Decalepis have been shown to contain a mixture of volatile compounds including 2-hydroxy-4-methoxybenzaldehyde and vanillin. innovareacademics.in

The following table summarizes the natural occurrence of this compound and some of its key isomers.

| Compound Name | IUPAC Name | Natural Sources (Examples) |

| This compound | This compound | Identified in select plant species |

| Vanillin | 4-Hydroxy-3-methoxybenzaldehyde | Vanilla planifolia (Vanilla bean), Decalepis hamiltonii innovareacademics.inwikigenes.org |

| Isovanillin | 3-Hydroxy-4-methoxybenzaldehyde | Microbial catabolite of dietary polyphenols rsc.org |

| Ortho-vanillin | 2-Hydroxy-3-methoxybenzaldehyde (B140153) | Strychnos cathayensis, Hyssopus officinalis, Panax ginseng wikipedia.orgnih.gov |

| 2-Hydroxy-4-methoxybenzaldehyde | 2-Hydroxy-4-methoxybenzaldehyde | Decalepis hamiltonii, Hemidesmus indicus, Mondia whitei innovareacademics.in |

Research Applications and Future Directions

Utility as Versatile Synthetic Intermediates in Organic Synthesis

The strategic placement of reactive groups on the benzene (B151609) ring makes substituted hydroxybenzaldehydes valuable starting materials, or intermediates, for constructing more complex molecules. While direct examples for 2,4-Dihydroxy-3-methoxybenzaldehyde are not prominent in the literature, the utility of its isomers is well-documented, suggesting a similar potential.

For instance, the isomer 2-hydroxy-3-methoxybenzaldehyde (B140153) serves as a key building block in the synthesis of inhibitors for 12-lipoxygenase, an enzyme implicated in various inflammatory diseases and cancer. nih.gov It is used in reductive amination reactions to create complex sulfonamide derivatives. nih.gov Similarly, 4-hydroxy-3-methoxybenzaldehyde (vanillin) is a precursor for synthesizing dihydropyranoindoles and various chalcones, which are investigated for their biological activities. nih.govundikma.ac.idundikma.ac.id The synthesis of the isomer 3,4-dihydroxy-2-methoxybenzaldehyde has also been a subject of study, highlighting the importance of this substitution pattern in synthetic chemistry. publish.csiro.au

The reactivity of the aldehyde and hydroxyl groups in this compound would likely allow it to participate in a variety of organic reactions, including:

Condensation Reactions: The aldehyde group can react with active methylene (B1212753) compounds (e.g., in Knoevenagel or Claisen-Schmidt condensations) to form chalcones and coumarins. acs.orgresearchgate.net

Reductive Amination: The aldehyde can be converted into an amine, providing a route to complex scaffolds. nih.gov

Etherification/Esterification: The phenolic hydroxyl groups can be modified to introduce different functionalities, altering the molecule's solubility and electronic properties.

The table below summarizes the synthetic utility of various isomers, pointing to the untapped potential of this compound.

| Isomer Name | Synthetic Application | Resulting Compound Class |

| 2-Hydroxy-3-methoxybenzaldehyde | Reductive amination with 4-aminobenzenesulfonamide. nih.gov | Benzenesulfonamide derivatives |

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Claisen-Schmidt condensation with acetophenones. undikma.ac.idundikma.ac.id | Chalcones |

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Reaction with propargyl bromide followed by cyclization. nih.gov | Dihydropyranoindoles |

| 2-Hydroxy-3-methoxybenzaldehyde | Knoevenagel condensation. acs.org | Coumarins |

Development of Chemical Probes for Investigating Biological Systems

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. Isotopically labeled molecules are particularly valuable for molecular imaging and metabolic studies.

Research into the isomer 2,3-dihydroxy-4-methoxybenzaldehyde has led to the successful synthesis of its carbon-13 (¹³C) labeled version. whiterose.ac.ukresearchgate.netwhiterose.ac.uk This isotopically labeled probe is designed for use as a common intermediate in the synthesis of biologically active molecules, such as the vascular-disrupting agent Combretastatin A1P. whiterose.ac.uk The strategic placement of the ¹³C label allows researchers to track the metabolism of these molecules in real-time using advanced imaging techniques, providing insights into their biological roles and mechanisms of action. whiterose.ac.ukwhiterose.ac.uk

Although no such application has been reported for this compound, its structure suggests it could be similarly modified. The introduction of an isotopic label (like ¹³C, ²H, or ³H) could produce a novel chemical probe. Such a probe could be used to:

Investigate the metabolic fate of compounds derived from this scaffold.

Serve as a tracer in molecular imaging studies to understand drug distribution and target engagement.

Help in identifying the binding partners and mechanisms of action of new bioactive compounds.

The development of a labeled version of this compound represents a future research direction that could unlock its potential in chemical biology.

Scaffolds for Medicinal Chemistry Optimization and Lead Compound Generation

In drug discovery, a "scaffold" refers to the core structure of a molecule upon which various functional groups are appended to create a library of compounds for biological screening. The benzaldehyde (B42025) framework is a common feature in many bioactive molecules.

The isomer 2-hydroxy-3-methoxybenzaldehyde has been utilized as the foundational scaffold for developing potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.gov By modifying this core structure, researchers were able to optimize the lead compounds to achieve nanomolar potency and favorable drug-like properties. nih.gov Another related structure, 2,4-dihydroxybenzamide , served as a lead molecule in a fragment-based drug design program that identified a novel inhibitor of the molecular chaperone Hsp90, a significant target in cancer therapy. nih.gov

Furthermore, chalcones, which can be synthesized from various hydroxy- and methoxy-substituted benzaldehydes, are recognized as a "privileged structure" or a promising bioactive scaffold in medicinal chemistry. researchgate.net Derivatives of 4-hydroxy-3-methoxybenzaldehyde (vanillin) have been synthesized and evaluated as potential anticancer agents targeting estrogen receptors. undikma.ac.idundikma.ac.id

Given these examples, this compound represents a promising, yet unexplored, scaffold for medicinal chemists. Its distinct pattern of hydroxyl and methoxy (B1213986) groups could lead to novel molecular interactions with biological targets, offering a new avenue for generating lead compounds for various diseases.

| Scaffold/Precursor | Target/Application | Key Findings |

| 2-Hydroxy-3-methoxybenzaldehyde | 12-Lipoxygenase (12-LOX) Inhibition. nih.gov | Led to potent and selective inhibitors with favorable ADME properties. |

| 2,4-Dihydroxybenzamide | Hsp90 Inhibition. nih.gov | Optimized into a clinical candidate (AT13387) for cancer treatment. |

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Estrogen Receptor Alpha Inhibition. undikma.ac.idundikma.ac.id | Resulting chalcone (B49325) showed potential as an anticancer agent in silico. |

| 2,3-Dihydroxy-4-methoxybenzaldehyde | Anti-inflammatory. medchemexpress.com | The compound itself shows anti-fungal and anti-inflammatory activity. |

Potential Applications in Materials Science (e.g., Volatile Corrosion Inhibitors)

In materials science, organic compounds are explored for applications such as preventing metal corrosion. Volatile corrosion inhibitors (VCIs) are compounds that can vaporize, travel through the air, and form a thin protective film on metal surfaces. mdpi.com